molecular formula C17H21F2N5 B6458233 2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine CAS No. 2548976-91-4

2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine

Cat. No.: B6458233
CAS No.: 2548976-91-4
M. Wt: 333.4 g/mol
InChI Key: SJOOAPMLTICBSD-UHFFFAOYSA-N
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Description

2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,4-difluorophenyl group and a dimethylpyrimidin-4-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine typically involves multiple steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the 2,4-Difluorophenyl Group: The piperazine intermediate is then reacted with 2,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 2,4-difluorophenyl group.

    Coupling with Dimethylpyrimidin-4-amine: The final step involves coupling the substituted piperazine with dimethylpyrimidin-4-amine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The aromatic fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using a strong base or a transition metal catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent like tetrahydrofuran (THF).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: N-oxide derivatives of the piperazine ring.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

The compound is of interest in medicinal chemistry for its potential therapeutic applications. It may be investigated as a candidate for drug development, particularly in the areas of central nervous system disorders and oncology.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
  • 2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N-diethylpyrimidin-4-amine
  • 2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine

Uniqueness

The uniqueness of 2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine lies in its specific substitution pattern and the presence of both fluorine atoms and a dimethylpyrimidin-4-amine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2N5/c1-22(2)16-5-6-20-17(21-16)24-9-7-23(8-10-24)12-13-3-4-14(18)11-15(13)19/h3-6,11H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOOAPMLTICBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCN(CC2)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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